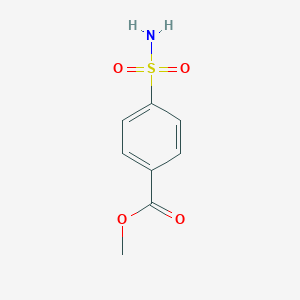

Methyl 4-sulfamoylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOVNJUCAFIANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177358 | |

| Record name | Methyl 4-sulphamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22808-73-7 | |

| Record name | Benzoic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-sulphamoylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22808-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-sulphamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-sulphamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-SULPHAMOYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OTO8N4C4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-sulfamoylbenzoate, a chemical compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, safety information, and explores its potential therapeutic applications based on the biological activity of its core functional groups.

Core Compound Identification

This compound is an organic compound featuring a benzoate methyl ester substituted with a sulfonamide group at the para-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activities.

-

CAS Number : 22808-73-7[1]

-

Synonyms : methyl 4-(aminosulfonyl)benzoate, 4-Sulfamoylbenzoic Acid Methyl Ester, p-Carboxybenzenesulfonamide Methyl Ester[2]

Physicochemical Properties

The properties of this compound have been characterized through both experimental data and computational predictions. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 1: Experimental and General Properties

| Property | Value | Source |

| Molecular Formula | C8H9NO4S | |

| Molecular Weight | 215.23 g/mol | [2] |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Conditions | Inert atmosphere, room temperature |

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 215.02522894 Da | [2] |

| Topological Polar Surface Area | 94.8 Ų | [2] |

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Caption: Synthesis workflow for Methyl 4-(sulfamoylmethyl)benzoate.

Detailed Methodology (for Methyl 4-(sulfamoylmethyl)benzoate): [3]

Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate

-

Materials : Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol), anhydrous sodium sulfite (6.6 g, 52.4 mmol), deionized water (100 mL), ethanol (50 mL).[3]

-

Procedure : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.[3]

-

Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

-

Materials : Sodium Methyl 4-(benzoate)methylsulfonate from Step 1, thionyl chloride, N,N-dimethylformamide (DMF) (catalytic amount).

-

Procedure : In a fume hood, suspend the product from Step 1 in thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to 70°C and stir until the reaction is complete (monitored by gas evolution).

-

Remove excess thionyl chloride under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

-

Materials : Methyl 4-(chlorosulfonylmethyl)benzoate from Step 2, concentrated aqueous ammonia.

-

Procedure : Cool the aqueous ammonia in an ice bath.

-

Slowly add the crude sulfonyl chloride from Step 2 to the cooled ammonia solution with vigorous stirring.

-

Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.

Potential Therapeutic Applications and Mechanism of Action

While direct experimental data on the therapeutic applications of this compound is limited, its structural motifs, particularly the primary sulfonamide group, are well-established pharmacophores.[5] This allows for an informed analysis of its potential biological activities.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (R-SO₂NH₂) is a cornerstone for a major class of carbonic anhydrase inhibitors (CAIs).[5] Carbonic anhydrases (CAs) are enzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes.[5]

-

Cancer Therapy : The isoform Carbonic Anhydrase IX (CAIX) is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[6] Therefore, selective inhibitors of CAIX are being investigated as potential anticancer agents.[6] Structurally related methyl 5-sulfamoyl-benzoates have been designed and synthesized as high-affinity, selective inhibitors of CAIX, with some compounds showing dissociation constants (Kd) in the nanomolar and even picomolar range.[6]

Conceptual Pathway: CAIX Inhibition in the Tumor Microenvironment

Caption: Role of CAIX in cancer and the mechanism of its inhibition.

-

Other Applications : Inhibition of other CA isozymes has therapeutic relevance in conditions such as glaucoma and epilepsy.[5]

Antimicrobial Activity

The sulfonamide functional group is famously associated with sulfa drugs, the first class of synthetic antimicrobial agents. While resistance is widespread, the development of new sulfonamide-containing compounds remains an area of interest. Furthermore, a related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, has been identified as a potent new fungicide, suggesting potential applications in agriculture or as an antifungal agent.[7]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H335 : May cause respiratory irritation.[2] |

Precautionary Statements : P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[2] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS No. 22808-73-7) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its core structure, combining a benzoate ester with a primary sulfonamide, makes it a prime candidate for development as a carbonic anhydrase inhibitor, with potential applications in oncology. While further research is needed to fully elucidate its biological activity profile, the established pharmacology of structurally related compounds provides a strong rationale for its continued investigation by researchers and scientists in the pharmaceutical industry.

References

- 1. 22808-73-7|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-sulfamoylbenzoate (CAS No: 22808-73-7), a key chemical intermediate. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document compiles available information from chemical supplier databases, computational models, and established analytical methodologies. The guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, by presenting known data in a structured format, outlining plausible experimental protocols, and providing logical workflows for its synthesis and characterization.

Introduction

This compound, also known as methyl 4-(aminosulfonyl)benzoate, is a sulfonamide derivative of benzoic acid. The presence of both a sulfonamide group and a methyl ester functionality makes it a versatile building block in organic synthesis. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, rendering their intermediates, such as this compound, of significant interest to the pharmaceutical industry. This guide summarizes the core physicochemical properties of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note the distinction between experimentally determined and computationally predicted values.

Identification

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | methyl 4-(aminosulfonyl)benzoate, 4-Methoxycarbonylbenzenesulfonamide | PubChem[1] |

| CAS Number | 22808-73-7 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₉NO₄S | Sigma-Aldrich[2] |

| Molecular Weight | 215.23 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Quantitative Physicochemical Data

| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |

| Melting Point (°C) | 181-182 | - | Dayang Chem[3] | - |

| Boiling Point (°C) | Not Available | Not Available | - | - |

| Water Solubility | Not Available | Not Available | - | - |

| pKa | Not Available | Not Available | - | - |

| LogP (XLogP3) | - | 0.6 | - | PubChem[1] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and commonly employed method is the Fischer esterification of 4-sulfamoylbenzoic acid.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-sulfamoylbenzoic acid and methanol.

Materials:

-

4-Sulfamoylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol. Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.

Caption: Workflow for the analytical characterization of this compound.

Experimental Methodologies for Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate initially.

-

As the temperature approaches the expected melting point (181-182 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

Add a small, known amount (e.g., 1-5 mg) of this compound to a vial.

-

Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone).

-

Vortex or shake the mixture vigorously for a set period.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as soluble, sparingly soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a supersaturated solution of this compound in the solvent of interest.

-

Agitate the solution at a constant temperature until equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological activity of its derivatives would determine their interaction with specific signaling pathways.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. While a significant portion of its properties remains to be experimentally determined, the provided information on its identity, a likely melting point, and a plausible synthetic route offers a solid foundation for its use in research and development. The outlined experimental protocols provide a roadmap for the comprehensive characterization of this compound. Further experimental investigation is warranted to fully elucidate its physicochemical profile and potential applications.

References

Methyl 4-sulfamoylbenzoate structure and molecular weight

An In-Depth Technical Guide to Methyl 4-sulfamoylbenzoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing aromatic ester of significant interest in medicinal chemistry and drug development. This document details its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and its potential therapeutic applications, with a focus on its role as a carbonic anhydrase inhibitor.

Core Compound Identification and Properties

This compound is a small molecule featuring a methyl benzoate core substituted with a sulfamoyl group at the para-position. This structural motif is a key pharmacophore in a variety of therapeutic agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-(aminosulfonyl)benzoate, 4-Methoxycarbonylbenzenesulfonamide, p-Carboxybenzenesulfonamide Methyl Ester | [1][2] |

| CAS Number | 22808-73-7 | [1] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N | [1] |

| InChIKey | XLOVNJUCAFIANM-UHFFFAOYSA-N | [1] |

Synthesis of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates is a critical process for the development of sulfonamide-based therapeutics. Traditional methods often involve hazardous reagents, while modern approaches aim for improved efficiency and safety.

General Synthetic Approach: Chlorosulfonation Pathway

A conventional and widely established method for synthesizing sulfamoylbenzoates involves a multi-step process that begins with the electrophilic chlorosulfonation of a benzoic acid derivative, which is then followed by amination.[4] This pathway, while effective, utilizes corrosive reagents like chlorosulfonic acid and can generate significant chemical waste.[4]

The logical workflow for this traditional synthesis is illustrated in the diagram below.

Experimental Protocol: Synthesis of a Structurally Related Analog

Step 1: S-alkylation to form Sodium Methyl 4-(benzoate)methylsulfonate [5]

This step involves the nucleophilic substitution of the bromide with a sulfite salt.

-

Materials and Reagents:

-

Methyl 4-(bromomethyl)benzoate

-

Anhydrous sodium sulfite

-

Deionized water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.

-

Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.

-

Heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture and isolate the product, which may involve precipitation and filtration.

-

Step 2: Chlorosulfonation to yield Methyl 4-(chlorosulfonylmethyl)benzoate [5]

This step converts the sulfonate salt into a more reactive sulfonyl chloride.

-

Materials and Reagents:

-

Sodium Methyl 4-(benzoate)methylsulfonate (from Step 1)

-

A chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)

-

An appropriate solvent (e.g., dichloromethane)

-

-

Procedure:

-

Suspend the dried product from Step 1 in an inert solvent.

-

Carefully add the chlorinating agent to the suspension, controlling the temperature as the reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating until the conversion to the sulfonyl chloride is complete.

-

Remove the solvent and any volatile byproducts under reduced pressure to obtain the crude sulfonyl chloride.

-

Step 3: Amination to afford Methyl 4-(sulfamoylmethyl)benzoate [5]

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

-

Materials and Reagents:

-

Methyl 4-(chlorosulfonylmethyl)benzoate (from Step 2)

-

Ammonia (e.g., aqueous ammonia or ammonia gas)

-

An appropriate solvent (e.g., dichloromethane or THF)

-

-

Procedure:

-

Dissolve the crude sulfonyl chloride from Step 2 in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the ammonia source to the cooled solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction mixture, which typically involves washing with water, drying the organic layer, and removing the solvent.

-

Purify the final product, for example, by recrystallization or column chromatography.

-

Therapeutic Applications and Mechanism of Action

The sulfonamide group is a well-established pharmacophore, and compounds like this compound are of significant interest for their potential biological activities, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Derivatives of sulfamoylbenzoate have shown high affinity and selectivity for carbonic anhydrases (CAs).[3] CAs are metalloenzymes that play a crucial role in pH regulation and other physiological processes by catalyzing the reversible hydration of carbon dioxide.

Of particular interest is Carbonic Anhydrase IX (CAIX), which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, thereby promoting cancer cell survival and metastasis.[3][6] Consequently, CAIX is a validated target for the development of anticancer drugs.[3] Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally related to this compound, have been designed as high-affinity and selective inhibitors of CAIX.[6]

The proposed mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby inhibiting its catalytic activity.

Experimental Protocol: Screening for Carbonic Anhydrase Inhibition

A common method for evaluating the inhibitory activity of compounds against carbonic anhydrases is a stopped-flow CO₂ hydration assay.

-

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change that can be monitored by a pH indicator.

-

Materials and Reagents:

-

Purified human carbonic anhydrase isoenzyme (e.g., CAIX)

-

This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Buffer solution (e.g., TRIS or HEPES)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a stopped-flow spectrophotometer, rapidly mix a solution containing the CA enzyme, buffer, pH indicator, and the test compound with a CO₂-saturated water solution.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO₂ hydration.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

This compound is a valuable chemical entity for researchers, scientists, and drug development professionals. Its synthesis, while rooted in traditional organic chemistry, is amenable to modern improvements. The presence of the sulfonamide pharmacophore makes it a prime candidate for development as an enzyme inhibitor, particularly in the context of anticancer therapies targeting carbonic anhydrase IX. The protocols and data presented in this guide offer a solid foundation for further investigation and application of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 4-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected spectral characteristics of Methyl 4-sulfamoylbenzoate (CAS No. 22808-73-7). Due to a notable absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of spectroscopy and data from structurally analogous molecules to present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound and related compounds in drug discovery and development.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with known spectral data of related compounds, such as methyl benzoate and various aryl sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The aromatic protons are expected to form a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |

| ~ 7.3 - 7.5 | Singlet (broad) | 2H | Sulfonamide (-SO₂NH₂) protons |

| ~ 3.9 | Singlet | 3H | Methyl ester (-OCH₃) protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | Ester carbonyl carbon (C=O) |

| ~ 145 | Aromatic carbon attached to the sulfonamide group |

| ~ 135 | Aromatic carbon attached to the ester group |

| ~ 130 | Aromatic carbons ortho to the ester group |

| ~ 128 | Aromatic carbons ortho to the sulfonamide group |

| ~ 53 | Methyl ester carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390 - 3320 | Medium | Asymmetric N-H stretch of the sulfonamide |

| 3280 - 3230 | Medium | Symmetric N-H stretch of the sulfonamide |

| ~ 3100 | Weak | Aromatic C-H stretch |

| ~ 1725 | Strong | Ester C=O stretch[1] |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretches |

| 1345 - 1315 | Strong | Asymmetric S=O stretch of the sulfonamide[2] |

| 1185 - 1145 | Strong | Symmetric S=O stretch of the sulfonamide[2] |

| 1300 - 1200 | Strong | C-O stretch of the ester[1] |

| ~ 920 | Medium | S-N stretch of the sulfonamide[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound (Molecular Formula: C₈H₉NO₄S, Molecular Weight: 215.23 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 216 | [M+H]⁺ | Molecular ion peak (protonated) |

| 185 | [M+H - OCH₃]⁺ | Loss of the methoxy radical |

| 156 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides[3] |

| 136 | [M+H - SO₂NH]⁺ | Loss of the sulfamoyl radical |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |

| 105 | [C₆H₅CO]⁺ | Loss of the methoxy group from the benzoyl cation[4] |

| 77 | [C₆H₅]⁺ | Phenyl cation[5] |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[6][7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[8]

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[10]

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

-

From the stock solution, prepare a dilute working solution with a final concentration of 1-10 µM by diluting with a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.[12][13]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[12]

-

-

Instrument Setup and Data Acquisition:

-

The analysis can be performed on a time-of-flight (TOF), quadrupole, or ion trap mass spectrometer equipped with an ESI source.[14]

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using a syringe pump.[14]

-

Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to obtain a stable and strong signal for the molecular ion.[15]

-

Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a novel chemical compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. inchemistry.acs.org [inchemistry.acs.org]

- 8. LabXchange [labxchange.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Rutgers_MS_Home [react.rutgers.edu]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

The Sulfamoylbenzoate Scaffold: A Potent Inhibitor of Carbonic Anhydrase IX for Oncology Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 4-sulfamoylbenzoate core structure represents a promising pharmacophore in the design of targeted anticancer therapies. While direct experimental data on this compound itself is limited, extensive research on its derivatives has revealed potent and selective inhibitory activity against carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This technical guide provides a comprehensive overview of the biological activity of the sulfamoylbenzoate scaffold, with a primary focus on its role as a CA IX inhibitor. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic conditions within the tumor microenvironment.[1][2] Its primary physiological function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, CA IX plays a crucial role in pH regulation, contributing to the maintenance of a slightly alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe).[1][2][3] This pH gradient favors tumor cell survival, proliferation, and invasion, while hindering the efficacy of certain chemotherapeutic agents.[3] Consequently, the inhibition of CA IX has emerged as a compelling strategy for the development of novel anticancer drugs. The sulfamoylbenzoate scaffold, characterized by a primary sulfonamide group, is a well-established zinc-binding moiety and a cornerstone in the design of potent and selective CA inhibitors.

Mechanism of Action of Sulfamoylbenzoate-Based CA IX Inhibitors

The inhibitory activity of sulfamoylbenzoate derivatives against carbonic anhydrases stems from the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle of CO₂ hydration. The affinity and isoform selectivity of these inhibitors are further modulated by interactions between the methyl benzoate portion of the molecule and the amino acid residues lining the active site cavity. Variations in substituents on the benzene ring can significantly influence these secondary interactions, leading to enhanced potency and selectivity for CA IX over other carbonic anhydrase isoforms.

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity of a series of methyl 5-sulfamoyl-benzoate derivatives against a panel of human carbonic anhydrase isoforms. The data highlights the potent and selective inhibition of CA IX by these compounds, with dissociation constants (Kd) in the nanomolar and even picomolar range.

| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 3b | 1500 | 200 | 0.8 | 15 |

| Compound 4b | 3000 | 450 | 0.12 | 20 |

| Compound 7b | >10000 | 8000 | 1.5 | 50 |

| Compound 8b | >10000 | 9000 | 0.5 | 35 |

Data adapted from Zakšauskas et al. (2021). Compound structures are detailed in the original publication.[4][5]

Signaling Pathway and Experimental Workflow Visualizations

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

The following diagram illustrates the key role of CA IX in regulating pH in the tumor microenvironment, which promotes tumor cell survival and invasion.

Caption: Role of CA IX in the Tumor Microenvironment.

General Workflow for Carbonic Anhydrase Inhibition Assay

The following diagram outlines a typical experimental workflow for determining the inhibitory activity of compounds against carbonic anhydrase.

Caption: Workflow for CA Inhibition Assay.

Detailed Experimental Protocols

Fluorescent Thermal Shift Assay (FTSA) for Determining Binding Affinity

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

-

Recombinant human carbonic anhydrase IX

-

Test compounds (e.g., this compound derivatives)

-

SYPRO Orange fluorescent dye (5000x stock in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x concentrated stock of CA IX in the assay buffer.

-

Prepare a series of 2x concentrated dilutions of the test compound in the assay buffer.

-

Prepare a 4x concentrated stock of SYPRO Orange dye in the assay buffer.

-

-

Assay Plate Setup (96-well or 384-well format):

-

To each well, add 10 µL of the 2x CA IX solution.

-

Add 10 µL of the 2x test compound dilution (or buffer for control wells).

-

Add 5 µL of the 4x SYPRO Orange dye solution.

-

The final volume in each well should be 25 µL.

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined by identifying the temperature at which the rate of change of fluorescence is maximal (the peak of the first derivative of the melt curve).

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (enzyme only) from the Tm of the enzyme with the test compound.

-

The dissociation constant (Kd) can be calculated by fitting the ΔTm values at different ligand concentrations to a binding isotherm equation.

-

Stopped-Flow CO₂ Hydration Assay for Determining Inhibition Constants (Ki)

This is a direct enzymatic assay that measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Recombinant human carbonic anhydrase IX

-

Test compounds

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3, containing a pH indicator like phenol red)

Procedure:

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

-

Fill one syringe with the CO₂-saturated water and the other with the buffer solution containing the enzyme and the test compound at various concentrations.

-

-

Reaction Measurement:

-

Rapidly mix the contents of the two syringes. The mixing initiates the enzymatic hydration of CO₂, leading to a pH change in the solution.

-

Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the slope of the absorbance change versus time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

The inhibition constant (Ki) can be determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Conclusion

The this compound scaffold is a highly promising starting point for the development of potent and selective inhibitors of carbonic anhydrase IX. The extensive research on its derivatives has demonstrated the potential to achieve sub-nanomolar affinities and high selectivity for CA IX, a critical target in oncology. The experimental protocols detailed in this guide provide a framework for the evaluation of novel sulfamoylbenzoate-based compounds. Further optimization of this scaffold could lead to the development of next-generation anticancer therapeutics that target the unique metabolic vulnerabilities of solid tumors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Methyl 4-sulfamoylbenzoate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Carbonic Anhydrase Inhibition and its Therapeutic Implications

Methyl 4-sulfamoylbenzoate, a benzenesulfonamide derivative, primarily exerts its biological effects through the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. This guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The cornerstone of this compound's activity lies in its sulfonamide moiety (-SO₂NH₂). This functional group acts as a zinc-binding group, a key feature for the majority of carbonic anhydrase inhibitors. The unprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces or prevents the binding of a crucial water molecule, thereby disrupting the catalytic hydration of carbon dioxide to bicarbonate and a proton. This inhibitory action forms the basis of its potential therapeutic applications.[1]

dot

Caption: Inhibition of carbonic anhydrase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Kᵢ) as determined by a stopped-flow CO₂ hydrase assay.[2][3][4]

| Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 28.0 |

| hCA II | 1.3 |

| hCA VA | 89.5 |

| hCA VB | 65.4 |

| hCA VII | 7.8 |

| hCA IX | 45.3 |

| hCA XII | 4.5 |

Data sourced from a study by Angeli et al. (2020), where this compound is referred to as compound 7b.[2][3][4]

Focus on a Key Therapeutic Target: Carbonic Anhydrase IX (CA IX)

Among the various isoforms, Carbonic Anhydrase IX (CA IX) is a particularly compelling target due to its high expression in various solid tumors, which is often induced by hypoxia.[1][5][6] CA IX plays a crucial role in pH regulation within the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7][8] By inhibiting CA IX, this compound can disrupt this pH regulation, leading to increased intracellular acidification and potentially inducing apoptosis in cancer cells.

Signaling Pathways Influenced by CA IX Inhibition

The inhibition of CA IX can impact several downstream signaling pathways critical for tumor progression. By altering the pH homeostasis, CA IX inhibition can indirectly affect pathways such as the EGFR/PI3K pathway, which is involved in cell growth and survival.[7]

dot

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azidothymidine “Clicked” into 1,2,3-Triazoles: First Report on Carbonic Anhydrase–Telomerase Dual-Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfamoylbenzoate Scaffold: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 4-sulfamoylbenzoate core structure represents a versatile and highly valuable scaffold in medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its derivatives have emerged as potent and selective modulators of key biological targets, demonstrating significant potential in oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth analysis of the therapeutic applications of this compound and its analogues, with a focus on carbonic anhydrase IX inhibition, ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibition, and antifungal activity. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction: The Prominence of the Sulfonamide-Containing Benzoate Moiety

The combination of a benzoate moiety with a sulfonamide group creates a pharmacophore with a remarkable range of biological activities. This structural motif is a cornerstone of numerous therapeutic agents. This compound and its derivatives serve as key intermediates and primary pharmacophores in the development of novel therapeutics. This guide will explore three primary areas where this scaffold has shown significant promise: as inhibitors of carbonic anhydrase IX (CAIX) for cancer therapy, as modulators of h-NTPDases for inflammatory and thrombotic conditions, and as agents against pathogenic fungi.

Therapeutic Application 1: Carbonic Anhydrase IX Inhibition in Oncology

Mechanism of Action

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with tumor hypoxia and poor prognosis.[1][2] CAIX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment.[2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to intracellular pH regulation and acidification of the extracellular space, which in turn promotes tumor invasion and metastasis.[1][3]

Derivatives of this compound, particularly those with halogen and other substitutions on the benzene ring, have been identified as highly potent and selective inhibitors of CAIX.[1] The primary sulfonamide group is a key zinc-binding feature that anchors the inhibitor to the active site of the metalloenzyme.[1] By inhibiting CAIX, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis.[3] This targeted approach offers a promising strategy for the development of novel anticancer therapies with potentially fewer side effects compared to conventional chemotherapy.[1]

Signaling Pathway

The inhibition of CAIX by sulfamoylbenzoate derivatives initiates a cascade of events that ultimately leads to cancer cell death. The following diagram illustrates the proposed signaling pathway.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the dissociation constants (Kd) of various methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives against a panel of human carbonic anhydrase isoforms. The data highlights the exceptional potency and selectivity of these compounds for CAIX.[4]

| Compound | Substituents | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA VA (nM) | hCA VB (nM) | hCA VI (nM) | hCA VII (nM) | hCA IX (nM) | hCA XII (nM) | hCA XIII (nM) | hCA XIV (nM) |

| 4b | 2-Br, 4-S(CH₂)₂CH₃ | 15000 | 12000 | 110 | 1300 | 180 | 1100 | 1800 | 0.12 | 4.6 | 1.6 | 130 |

| 3b | 2-Cl, 4-S(CH₂)₂CH₃ | 13000 | 12000 | 120 | 1200 | 150 | 1000 | 1700 | 0.16 | 4.5 | 1.5 | 120 |

| 7b | 2-Cl, 4-SO₂(CH₂)₂CH₃ | 85000 | 13000 | >10000 | >10000 | 1500 | 11000 | 1200 | 0.32 | 2.9 | 12 | 1200 |

| 8b | 2-Br, 4-SO₂(CH₂)₂CH₃ | 90000 | 14000 | >10000 | >10000 | 1600 | 12000 | 1300 | 0.25 | 3.1 | 13 | 1300 |

Experimental Protocols

A general synthetic route involves the nucleophilic aromatic substitution of a halogen on a di-halo-5-sulfamoyl-benzoate precursor.[1]

Materials and Reagents:

-

Methyl 2,4-dihalo-5-sulfamoyl-benzoate (e.g., methyl 2,4-dichloro-5-sulfamoyl-benzoate)

-

Appropriate thiol or amine nucleophile

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Hydrogen peroxide (H₂O₂)

-

Acetic acid (AcOH)

Procedure:

-

Nucleophilic Substitution: Dissolve the methyl 2,4-dihalo-5-sulfamoyl-benzoate and the desired nucleophile in DMSO. Add TEA and heat the reaction mixture at 60 °C for 72 hours. Monitor the reaction progress by NMR and HPLC/UV/MS.[1]

-

Esterification (if starting from amide): If the starting material is a benzamide, convert the amide to the methyl ester by reacting with thionyl chloride in methanol under reflux.[1]

-

Oxidation (for sulfonyl derivatives): To synthesize sulfonyl derivatives, oxidize the corresponding sulfanyl compounds using in situ generated peracetic acid (from H₂O₂ and AcOH) at 75 °C.[1]

-

Purification: Purify the final product by recrystallization or column chromatography.

References

- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate Derivatives and Analogs as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-sulfamoylbenzoate derivatives and their analogs, with a primary focus on their role as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX. This document details their synthesis, biological activity, mechanism of action, and the experimental protocols used for their evaluation.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a central benzene ring substituted with a methyl ester and a sulfonamide group. The sulfonamide moiety is a well-established pharmacophore known to bind to the zinc ion in the active site of metalloenzymes, making these compounds excellent candidates for enzyme inhibition. Of particular interest is their activity against carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α) signaling pathway in response to low oxygen conditions within the tumor microenvironment.[3][4] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and invasion by maintaining a neutral intracellular pH while acidifying the extracellular space.[1][2][5] This makes CAIX a promising target for anticancer therapies, and sulfonamide-based inhibitors, including this compound derivatives, have shown significant potential in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several routes. A common approach involves the modification of a readily available starting material such as methyl p-toluate. Two primary synthetic routes are outlined below.

Route 1: Halogenation of Methyl p-Toluate followed by Nucleophilic Substitution

This two-step synthesis begins with the radical bromination of methyl p-toluate to form methyl 4-(bromomethyl)benzoate, which is then subjected to nucleophilic substitution with a sulfonamide source.

Experimental Protocol: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

-

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

-

In a round-bottom flask, dissolve methyl p-toluate in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

-

Reflux the mixture under light irradiation (e.g., a sunlamp) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.

-

-

Step 2: Synthesis of this compound

-

Prepare a solution of sodium sulfonamide by reacting sulfonamide with a base like sodium hydride in a polar aprotic solvent (e.g., DMF).

-

Add the methyl 4-(bromomethyl)benzoate to the sodium sulfonamide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Route 2: Chlorosulfonation of Methyl p-Toluate

This route involves the direct chlorosulfonation of methyl p-toluate, followed by amination to yield the sulfonamide.

Experimental Protocol: Synthesis via Chlorosulfonation

-

Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

-

Carefully add methyl p-toluate to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Step 2: Synthesis of this compound

-

Dissolve the methyl 4-(chlorosulfonyl)benzoate in a suitable solvent (e.g., acetone).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia at low temperature.

-

Stir the mixture until the reaction is complete.

-

Remove the solvent and precipitate the product by adding water.

-

Filter the solid, wash with water, and recrystallize to obtain pure this compound.

-

Biological Activity and Quantitative Data

This compound derivatives have been extensively studied as inhibitors of various human carbonic anhydrase isoforms. Their inhibitory potency is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). The following table summarizes the inhibitory activity of a selection of this compound analogs against key carbonic anhydrase isoforms.

| Compound | Substituent(s) | hCA I (Ki/Kd, nM) | hCA II (Ki/Kd, nM) | hCA IX (Ki/Kd, nM) | hCA XII (Ki/Kd, nM) | Reference |

| 1 | 4-SO2NH2 | >10000 | 15.6 | 45.3 | 4.5 | |

| 2 | 2-Cl, 4-SCH2CH3, 5-SO2NH2 | 10800 | 13.9 | 0.7 | 4.3 | |

| 3 | 2-Br, 4-SCH2CH3, 5-SO2NH2 | 9800 | 12.1 | 0.6 | 3.9 | |

| 4 | 2-Cl, 4-S-c-C6H11, 5-SO2NH2 | 12500 | 18.7 | 0.8 | 5.1 | |

| 5 | 2-Br, 4-S-c-C6H11, 5-SO2NH2 | 11300 | 15.3 | 0.7 | 4.8 | |

| 6 | 2-Cl, 4-SO2CH2CH3, 5-SO2NH2 | 8700 | 9.8 | 1.2 | 2.1 | |

| 7 | 2-Br, 4-SO2CH2CH3, 5-SO2NH2 | 7900 | 8.1 | 1.1 | 1.9 |

Signaling Pathways and Mechanism of Action

HIF-1α Signaling Pathway and CAIX Expression

Under hypoxic conditions, the α subunit of the Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. It then translocates to the nucleus and dimerizes with the constitutively expressed β subunit (ARNT). This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the transcription and translation of Carbonic Anhydrase IX.

Caption: HIF-1α stabilization under hypoxia leads to the transcription of the CA9 gene.

Role of CAIX in the Tumor Microenvironment

CAIX, located on the outer surface of the cancer cell membrane, catalyzes the hydration of CO2, which is abundant in the tumor microenvironment due to high metabolic activity. This reaction produces protons (H+) and bicarbonate ions (HCO3-). The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and suppresses the activity of immune cells. The bicarbonate ions are transported into the cancer cell, helping to maintain a neutral to alkaline intracellular pH, which is favorable for cell proliferation and survival.

Caption: CAIX contributes to tumor acidosis and promotes cancer cell survival.

Experimental Protocols for Biological Evaluation

The inhibitory activity of this compound derivatives against carbonic anhydrases is typically assessed using biophysical and enzymatic assays.

Fluorescent Thermal Shift Assay (FTSA)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used to monitor the unfolding process.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of the test compound (inhibitor) in DMSO.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, add the protein solution to each well.

-

Add varying concentrations of the test compound to the wells. Include a DMSO control (no inhibitor).

-

Add the fluorescent dye to all wells.

-

Seal the plate and centrifuge briefly to mix the components.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to obtain the melting curves.

-

Determine the Tm for each concentration of the inhibitor by finding the inflection point of the melting curve (often calculated as the peak of the first derivative).

-

The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration.

-

The dissociation constant (Kd) can be calculated by fitting the data to a suitable binding model.

-

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Protocol:

-

Preparation of Reagents:

-

Prepare a buffer solution containing a pH indicator (e.g., phenol red) at a pH where the enzyme is active (e.g., pH 8.3).

-

Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

-

Prepare a solution of the purified carbonic anhydrase isoform in the assay buffer.

-

Prepare stock solutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow spectrophotometer.

-

One syringe of the stopped-flow instrument is filled with the enzyme solution (or enzyme pre-incubated with the inhibitor) in the buffered indicator solution.

-

The second syringe is filled with the CO2-saturated water.

-

The two solutions are rapidly mixed in the observation cell of the instrument.

-

-

Data Acquisition:

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the production of protons from the CO2 hydration reaction.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

The inhibitory activity is determined by comparing the initial rates of the reaction in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

-

Conclusion

This compound derivatives represent a promising class of carbonic anhydrase inhibitors with significant potential for the development of novel anticancer agents targeting the tumor-associated CAIX isoform. Their synthesis is achievable through established chemical routes, and their biological activity can be robustly characterized using a variety of biophysical and enzymatic assays. A thorough understanding of their mechanism of action, particularly in the context of the tumor microenvironment, is crucial for the rational design of more potent and selective inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fortunejournals.com [fortunejournals.com]

- 5. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfamoyl Group: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoyl group (-SO₂NH₂), a seemingly simple functional moiety, has proven to be a powerhouse in medicinal chemistry, forming the backbone of a vast array of life-saving therapeutics. Its unique physicochemical properties and versatile binding capabilities have established it as a critical pharmacophore in numerous drug classes, from pioneering antibacterial agents to targeted cancer therapies. This technical guide delves into the multifaceted role of the sulfamoyl group in conferring biological activity, offering a comprehensive overview of its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies underpinning its application in drug design.

Physicochemical Properties and Pharmacophoric Role

The sulfonamide functional group's utility in drug discovery can be attributed to several key features: high stability, favorable solubility, and the presence of multiple hydrogen bonding donor and acceptor sites. These characteristics enable sulfonamides to form strong interactions with biological targets like metal ions and amino acid residues.[1] The sulfonyl group's tense chemical structure and functionality allow it to form hydrogen bonds and constrain side chains into specific conformations that fit the active sites of enzymes and receptors.[2]

The sulfamoyl group is a versatile scaffold that has been incorporated into a wide range of drugs with diverse therapeutic applications.[3] Initially recognized for its role in antibacterial "sulfa drugs," its applications have expanded to include diuretics, anticonvulsants, carbonic anhydrase inhibitors, and kinase inhibitors.[4][5][6][7]

Mechanism of Action Across Different Therapeutic Areas

The biological activity of sulfamoyl-containing drugs is intrinsically linked to their ability to mimic or compete with endogenous substrates or to directly interact with the active sites of enzymes.

Antibacterial Agents

The archetypal example of the sulfamoyl group's role is in sulfonamide antibiotics. These drugs act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[4][] By blocking the enzyme dihydropteroate synthase, sulfonamides inhibit the production of dihydrofolic acid, a key intermediate in the pathway, ultimately leading to a bacteriostatic effect by halting bacterial growth and reproduction.[5][][9] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5][10]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibitors

The sulfamoyl group is a cornerstone for the potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[11] Sulfonamide-based CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants.[10][11][12] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.[11] This interaction blocks the enzyme's catalytic activity.[11]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Diuretics

Loop diuretics, such as furosemide and bumetanide, are substituted sulfamoyl benzoic acid derivatives.[13] Their primary site of action is the thick ascending limb of the loop of Henle in the kidney, where they inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).[14] The sulfamoyl group is essential for their diuretic activity.[14][15]

Anticonvulsants

Several anticonvulsant drugs, including topiramate and zonisamide, feature a sulfamoyl or related sulfamate moiety.[6][16][17] Their mechanisms of action are often multifactorial, involving the blockade of voltage-gated sodium and calcium channels, enhancement of GABAergic neurotransmission, and inhibition of carbonic anhydrase.[6][18] The sulfamide group in some novel anticonvulsants has been shown to contribute to a broad spectrum of activity.[6][19]

Kinase Inhibitors

The sulfonamide group is also a prevalent feature in the design of kinase inhibitors for cancer therapy.[7][20][21] These compounds can target various kinases, including focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR-2), by interacting with key residues in the ATP-binding pocket.[20][22]

Structure-Activity Relationships (SAR)

The biological activity of sulfamoyl-containing compounds is highly dependent on their chemical structure.

-